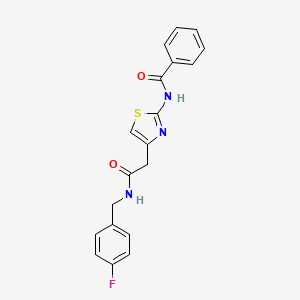

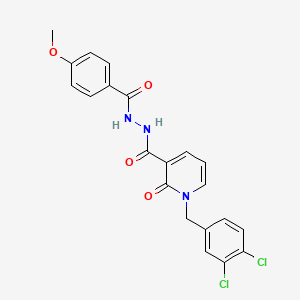

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzamide derivative with a thiazole ring and a fluorobenzyl group. Benzamide derivatives are known to have various biological activities and are used in the development of new drugs .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions between substituted thioureas and α-halo ketones .Molecular Structure Analysis

The compound likely contains a benzamide core, a thiazole ring, and a fluorobenzyl group. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting compound demonstrates in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum . Researchers are interested in exploring its potential as a novel antimicrobial agent.

Thiazole Derivatives in Drug Development

Thiazole chemistry has yielded several drugs with diverse therapeutic applications. Notable examples include:

- Bleomycin and Tiazofurin : Antineoplastics. These compounds highlight the versatility of thiazole scaffolds in drug design .

Nitazoxanide and H. pylori Inhibition

Nitazoxanide, an effective antimicrobial drug, shows no cross-resistance to metronidazole. When administered with omeprazole, it effectively targets Helicobacter pylori infections .

Darbufelone: Anti-Inflammatory and Anticancer Properties

Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Its chemical structure includes a thiazole moiety .

Chlorine Substituents and Biological Activity

The presence of chlorine in low molecular weight compounds can significantly impact their biological activity by altering the electrophilicity of carbon atoms in C-Cl bonds .

Mechanism of Action

Target of Action

Similar compounds have been studied for their pharmacological activities against various targets .

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities .

Biochemical Pathways

Related compounds have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Result of Action

Related compounds have shown promising results against various bacterial species and cancer cell lines .

properties

IUPAC Name |

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPCNWFBWUKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)